Enhanced Lipophilicity (XLogP3 = 1.6) Differentiates 2,4-Difluoro-3,5-dimethoxybenzoic Acid from Non-Fluorinated 3,5-Dimethoxybenzoic Acid, Impacting Membrane Permeability and Bioavailability
2,4-Difluoro-3,5-dimethoxybenzoic acid exhibits a calculated XLogP3 value of 1.6 [1]. In contrast, the non-fluorinated parent compound, 3,5-dimethoxybenzoic acid, has a calculated XLogP3 of approximately 0.8-1.0 [2]. This increase in lipophilicity, imparted by the dual fluorine substitution, is known to correlate with improved membrane permeability and bioavailability in drug candidates [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 3,5-Dimethoxybenzoic acid: XLogP3 ≈ 0.8-1.0 |
| Quantified Difference | Increase of approximately 0.6 to 0.8 log units |
| Conditions | Calculated values using XLogP3 method (PubChem). |
Why This Matters
This quantifiable difference in lipophilicity is a key driver for selecting this compound over non-fluorinated analogs when designing molecules intended for intracellular targets or those requiring improved oral absorption.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45073550, 2,4-Difluoro-3,5-dimethoxybenzoic acid. Retrieved February 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for 3,5-Dimethoxybenzoic acid. Retrieved February 2026. View Source
- [3] NBN Innovations. Innovations in Organic Synthesis: Leveraging Fluorinated Building Blocks. August 28, 2025. View Source
